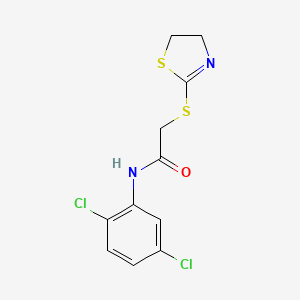![molecular formula C14H11N3O4 B5756746 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as BDP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDP is a pyridinecarboximidamide derivative that is commonly used as a fluorescent probe for imaging biological systems.
Applications De Recherche Scientifique
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been widely used in scientific research for its fluorescent properties. It has been used as a fluorescent probe for imaging biological systems, including cells, tissues, and organs. This compound has been used to study the localization and dynamics of proteins, lipids, and nucleic acids in living cells. It has also been used to study the structure and function of biological membranes and to monitor biological processes such as cell signaling and apoptosis.
Mécanisme D'action
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide is a fluorescent probe that works by emitting light when excited by a specific wavelength of light. The mechanism of action of this compound involves the absorption of light energy by the molecule, followed by the emission of light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of this compound in the sample.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability or function of cells. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. This compound has been shown to be a useful tool for studying the structure and function of biological membranes, as well as for monitoring biological processes such as cell signaling and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide is its high sensitivity and selectivity for imaging biological systems. It has a high quantum yield and is resistant to photobleaching, making it a useful tool for long-term imaging experiments. However, this compound has some limitations, including its limited solubility in aqueous solutions and its susceptibility to photobleaching under certain conditions.
Orientations Futures
There are many potential future directions for the use of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide in scientific research. One area of interest is the development of new imaging techniques that utilize this compound for the detection of specific biomolecules in living cells. Another area of interest is the use of this compound for the development of new therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new fluorescent probes with improved properties.
Méthodes De Synthèse
The synthesis of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboximidamide with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this synthesis method is high, and the purity of the final product is also high.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(10-3-1-2-6-16-10)17-21-14(18)9-4-5-11-12(7-9)20-8-19-11/h1-7H,8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKQOIXSXZEUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=CC=N3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)
![1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5756692.png)




![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)

![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)


